molecular formula C12H19N3S B3923977 N-pyridin-3-yl-N'-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine

N-pyridin-3-yl-N'-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine

Cat. No. B3923977
M. Wt: 237.37 g/mol
InChI Key: JKMNUOYUQDPQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-pyridin-3-yl-N'-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PTEN inhibitor because it has the ability to inhibit the activity of the PTEN protein, which is involved in the regulation of cell growth and division.

Mechanism of Action

The mechanism of action of N-pyridin-3-yl-N'-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine involves the inhibition of PTEN activity. PTEN is a lipid phosphatase that converts phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), which negatively regulates the PI3K/Akt signaling pathway. Inhibition of PTEN activity by this compound leads to accumulation of PIP3, which activates the PI3K/Akt signaling pathway and promotes cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the activity of PTEN in a dose-dependent manner. The compound has also been shown to inhibit the growth and proliferation of various cancer cell lines. In vivo studies have demonstrated that the compound has antitumor activity in mouse xenograft models of human cancer.

Advantages and Limitations for Lab Experiments

N-pyridin-3-yl-N'-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in cancer research. However, there are also some limitations to using this compound in lab experiments. The compound has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the compound has not been extensively studied for its potential toxicity and side effects, which could limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-pyridin-3-yl-N'-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine. One potential direction is to investigate the compound's potential applications in other fields such as neurobiology and immunology. Another direction is to develop more potent and selective PTEN inhibitors based on the structure of this compound. Finally, it will be important to conduct further studies on the toxicity and side effects of the compound in order to determine its safety profile for potential clinical use.

Scientific Research Applications

N-pyridin-3-yl-N'-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the activity of PTEN, which is a tumor suppressor protein that is frequently mutated or deleted in various types of cancer. Inhibition of PTEN activity leads to activation of the PI3K/Akt signaling pathway, which promotes cell survival and proliferation. Therefore, PTEN inhibitors such as this compound can be used as potential anticancer agents.

properties

IUPAC Name

N'-pyridin-3-yl-N-(thian-4-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3S/c1-2-12(10-13-5-1)15-7-6-14-11-3-8-16-9-4-11/h1-2,5,10-11,14-15H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMNUOYUQDPQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1NCCNC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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